molecular formula C27H30N4O3 B13861295 N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide

N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide

Cat. No.: B13861295
M. Wt: 458.6 g/mol
InChI Key: CMPLSXIHFPDCJP-UHFFFAOYSA-N
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Description

N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is a complex organic compound characterized by its multiple benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with ethylenediamine to form N-(2-benzamidoethyl)benzamide. This intermediate is then further reacted with another equivalent of benzoyl chloride and ethylenediamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated benzamides.

Scientific Research Applications

N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzamidoethyl)benzamide
  • N-(2-((2-benzamidoethyl)amino)ethyl)benzamide
  • N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)acetamide

Uniqueness

N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is unique due to its multiple benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved stability under specific conditions.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[2-[2-[2-benzamidoethyl(benzoyl)amino]ethylamino]ethyl]benzamide

InChI

InChI=1S/C27H30N4O3/c32-25(22-10-4-1-5-11-22)29-17-16-28-18-20-31(27(34)24-14-8-3-9-15-24)21-19-30-26(33)23-12-6-2-7-13-23/h1-15,28H,16-21H2,(H,29,32)(H,30,33)

InChI Key

CMPLSXIHFPDCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCN(CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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